molecular formula C20H20FNO3S B1487481 Prasugrel-d4 CAS No. 1189919-49-0

Prasugrel-d4

Cat. No.: B1487481
CAS No.: 1189919-49-0
M. Wt: 377.5 g/mol
InChI Key: DTGLZDAWLRGWQN-KXGHAPEVSA-N
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Description

Overview of Prasugrel (B1678051) in Drug Metabolism and Pharmacokinetics Research

Prasugrel is a potent inhibitor of platelet activation and aggregation, belonging to the thienopyridine class of drugs. wikipedia.orgresearchgate.net It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active metabolite, R-138727, to exert its therapeutic effect. nih.govahajournals.org This metabolic activation is a multi-step process. Initially, prasugrel is rapidly hydrolyzed by esterases in the intestine and liver to an inactive thiolactone intermediate. wikipedia.orgahajournals.org This intermediate is then converted to the active metabolite R-138727 through a single step involving the cytochrome P450 (CYP) enzyme system, primarily CYP3A4 and CYP2B6. ahajournals.orgeuropa.eu

The absorption of prasugrel is quick, with the peak plasma concentration of its active metabolite occurring approximately 30 minutes after administration. nih.goveuropa.eu The pharmacokinetic profile of prasugrel's metabolites has been found to be linear and proportional to the dose in healthy individuals. nih.gov The elimination half-life of the active metabolite is about 7 hours. wikipedia.org Understanding these pharmacokinetic and metabolic pathways is crucial for determining a drug's efficacy and potential interactions.

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds for Academic Inquiry

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, is a technique known as deuterium labeling. simsonpharma.com This seemingly minor atomic alteration has profound implications for pharmaceutical research. Deuterium-labeled compounds are chemically almost identical to their non-labeled counterparts but possess a greater mass. clearsynth.com This mass difference is the cornerstone of their utility in various analytical techniques, particularly mass spectrometry. acs.orgnih.gov

One of the primary reasons for using deuterium-labeled compounds is to serve as internal standards in quantitative bioanalysis. acs.orgclearsynth.comacanthusresearch.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to a sample. nih.gov By comparing the analytical response of the analyte to that of the internal standard, researchers can accurately quantify the analyte's concentration, even in complex biological matrices like blood or plasma. clearsynth.comcerilliant.com This is because the internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. clearsynth.comnih.gov

Furthermore, deuterium labeling can provide valuable insights into a drug's metabolic pathways. clearsynth.com By tracking the fate of the deuterium-labeled compound within a biological system, researchers can elucidate how a drug is absorbed, distributed, metabolized, and excreted (ADME). simsonpharma.comacs.org This information is fundamental to drug discovery and development. clearsynth.com

Role of Prasugrel-d4 in Advancing Drug Research Methodologies

This compound is the deuterium-labeled analog of Prasugrel. medchemexpress.comacetherapeutics.com Its primary and most critical application in pharmaceutical research is as an internal standard for the quantitative analysis of Prasugrel and its metabolites in biological samples. vulcanchem.comresearchgate.net In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard like this compound is considered the gold standard. scispace.com

The key advantage of using this compound is that it co-elutes with the unlabeled Prasugrel during chromatographic separation, but it is distinguishable by its higher mass in the mass spectrometer. cerilliant.com This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are interferences from other components in the biological sample that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. cerilliant.comresearchgate.net By using this compound, researchers can effectively compensate for these matrix effects, resulting in highly accurate and precise measurements of Prasugrel concentrations. clearsynth.comcerilliant.com

The use of this compound in bioequivalence and pharmacokinetic studies of prasugrel is particularly valuable. vulcanchem.com These studies are essential for drug development and require robust and reliable analytical methods to compare different formulations of a drug or to understand its behavior in the body over time. The precision and accuracy afforded by using this compound as an internal standard are instrumental in the successful execution of these critical studies. clearsynth.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Formula C20H16D4FNO3S
Molecular Weight 377.47 g/mol
CAS Number 1189919-49-0
Synonyms PCR 4099-d4
Source: medchemexpress.comacetherapeutics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGLZDAWLRGWQN-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676115
Record name 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189919-49-0
Record name 5-[2-(2,2,3,3-~2~H_4_)Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Methodologies for Prasugrel D4

Mass Spectrometry-Based Quantification and Purity Assessment

Mass spectrometry is a cornerstone for the analysis of Prasugrel-d4, providing high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Development for this compound

The development of robust LC-MS and LC-MS/MS methods is crucial for the precise quantification of Prasugrel (B1678051) and its metabolites, for which this compound is an ideal internal standard. vulcanchem.com These methods are essential for pharmacokinetic and bioequivalence studies. nih.gov

Method development often involves the use of a triple quadrupole mass spectrometer with positive electrospray ionization. nih.gov The active metabolite of Prasugrel, R-138727, is unstable and requires a derivatization step to ensure its stability during sample processing and storage. nih.gov A common derivatizing agent is 2-bromo-3'-methoxyacetophenone. nih.gov

Chromatographic separation is typically achieved on a C18 reversed-phase column. nih.govvulcanchem.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as ammonium (B1175870) formate (B1220265), with a gradient elution. nih.govresearchgate.net

Here is an example of a developed LC-MS/MS method's parameters:

ParameterValue
Column Hypurity C18, 5 µ (50 mm × 4.6 mm, i.d.)
Mobile Phase Acetonitrile and 10 mM ammonium formate (pH 3.0, 50:50 V/V)
Flow Rate Not Specified
Detection Mass Spectrometry
Run Time 3.7 min

This table is based on data from a study on the determination of the active metabolite of prasugrel in human plasma. nih.gov

Validation of these methods is performed according to international guidelines, such as those from the ICH. researchgate.netich.org Validation includes assessing linearity, accuracy, precision, and stability. nih.govnih.gov For instance, one validated method for the active metabolite demonstrated linearity in the range of 0.5 to 250 ng/mL, with inter-batch accuracy ranging from -7.00% to 5.98% and precision from 0.98% to 3.39%. nih.gov

Determination of Isotopic Enrichment and Distribution in this compound

The isotopic enrichment of this compound, which is the percentage of molecules containing deuterium (B1214612), is a critical parameter. High isotopic purity is necessary to prevent interference with the quantification of the non-deuterated analyte. Mass spectrometry is the primary technique used to determine the level of isotopic enrichment. This ensures that the internal standard does not contribute significantly to the signal of the analyte being measured.

Application of this compound as a Stable Isotope Internal Standard in Bioanalytical Assays

This compound is widely used as an internal standard in bioanalytical assays for the quantification of Prasugrel and its metabolites in biological matrices like human plasma. veeprho.comveeprho.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. vulcanchem.com

In practice, a known amount of this compound is added to the biological sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte. This approach corrects for any sample loss during preparation and for variations in instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Localization

Specifically for this compound, NMR is essential for confirming the exact location of the deuterium atoms within the molecule. This is crucial as the position of the deuterium label can affect the fragmentation pattern in mass spectrometry and the metabolic stability of the compound. The strategic placement of deuterium atoms is designed to be on a part of the molecule that is not prone to metabolic alteration, ensuring the integrity of the internal standard throughout the analytical process. vulcanchem.com

Chromatographic Techniques for Separation and Detection of Deuterated Prasugrel Metabolites

Effective chromatographic separation is vital for the accurate analysis of Prasugrel and its deuterated metabolites. Reversed-phase high-performance liquid chromatography (HPLC) is the most common technique employed. vulcanchem.comnih.gov

The choice of the stationary phase (column) and mobile phase is optimized to achieve good separation between the parent drug, its various metabolites, and any potential interfering substances from the biological matrix. C18 columns are frequently used due to their versatility. mdpi.com

The development of a separation method often involves testing different mobile phase compositions, pH values, and gradient profiles. For instance, a method for separating Prasugrel and its degradants used a Zorbax XDB C8 column with a mobile phase of aqueous 0.05 M ammonium acetate (B1210297) (pH 4.5) and acetonitrile (40:60 v/v). researchgate.net

The following table summarizes typical chromatographic conditions for Prasugrel analysis:

ComponentDescription
Technique Reversed-Phase HPLC
Column Inertsil ODS-3V (5 μm; 250 × 4.6mm)
Mobile Phase 0.02 M Potassium Dihydrogen Orthophosphate, 0.02 M Dipotassium Hydrogen Orthophosphate in water:acetonitrile (30:70 v/v)
Flow Rate 1.0 ml/min
Detection UV at 210 nm

This table is based on data from a study on the development and validation of an RP-HPLC method for prasugrel. nih.gov

Metabolic Investigations Utilizing Prasugrel D4 in Preclinical Models

Elucidation of Prasugrel (B1678051) Metabolic Pathways Through Deuterium (B1214612) Tracing

Deuterium tracing is a powerful technique used to track the biotransformation of a drug molecule. By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium, the resulting molecule (e.g., Prasugrel-d4) can be distinguished from its endogenous or non-labeled counterparts by mass spectrometry. nih.govwikipedia.orgsymeres.com This isotopic labeling allows for precise quantification and structural elucidation of metabolites. isowater.comassumption.edu

The core principle behind using deuterated compounds in metabolic studies is the kinetic isotope effect (KIE). nih.govportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that metabolic reactions involving the cleavage of this bond can proceed at a slower rate. researchgate.netresearchgate.net While this effect can be exploited to create more stable drugs, in the context of metabolic tracing, the primary advantage of this compound and its deuterated metabolites is their utility as internal standards. assumption.eduresearchgate.net They are chemically almost identical to the non-labeled analytes, ensuring similar behavior during sample extraction and chromatographic separation, but their mass difference allows for clear differentiation and accurate quantification in mass spectrometric analyses. researchgate.netnih.govresearchgate.net

In preclinical research, various deuterated forms of Prasugrel and its metabolites have been synthesized and characterized for use as analytical standards. These compounds are essential for developing robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to measure the concentration of Prasugrel's metabolites in biological matrices. nih.govfda.gov

The characterization of these deuterated metabolites is primarily based on their distinct mass-to-charge (m/z) ratio compared to the non-deuterated versions. For instance, deuterated versions of the intermediate metabolite (R-95913) and the active metabolite (R-138727) have been used to construct calibration curves and ensure the accuracy of quantification in pharmacokinetic studies. helsinki.finih.govnih.gov

The table below lists key deuterated compounds used in the metabolic analysis of Prasugrel.

Compound NameDeuterium LabelRole in Metabolic Investigations
This compoundd4Internal standard for the parent drug. medchemexpress.com
R-95913-d4d4Internal standard for the inactive intermediate metabolite. nih.gov
R-138727-d4d4Internal standard for the active metabolite (often used in a derivatized form). fda.gov
R-106583-d3d3Internal standard for an inactive downstream metabolite. vulcanchem.com

The first step in Prasugrel's bioactivation is a rapid hydrolysis of its ester bond, a reaction catalyzed by carboxylesterases. researchgate.netnih.govnih.gov This process converts the prodrug into an inactive thiolactone intermediate, R-95913. researchgate.netnih.govresearchgate.net Studies have identified human carboxylesterase 2 (hCE2), which is highly expressed in the intestine, as the primary enzyme responsible for this conversion, being at least 25 times more efficient than the liver-dominant hCE1. nih.govresearchgate.netnih.gov

While specific biotransformation studies focusing on this compound are not detailed in the literature, the quantification of this metabolic step for non-deuterated Prasugrel relies heavily on the use of deuterated standards. For example, R-95913-d4 is used as an internal standard to accurately measure the formation of R-95913 from Prasugrel in in vitro assays with purified enzymes or cellular fractions. nih.gov The underlying assumption is that the deuteration on the Prasugrel molecule does not qualitatively alter the metabolic pathway, allowing it to serve as a reliable tracer and quantifier for the primary metabolic route.

Following hydrolysis, the intermediate metabolite R-95913 undergoes a single-step oxidation to form the pharmacologically active metabolite, R-138727. researchgate.netacc.orgthoracickey.com This critical activation step is mediated by the cytochrome P450 (CYP) enzyme system. pcronline.com Research has identified several CYP isoenzymes that contribute to this conversion. nih.govnih.gov

In vitro studies using human liver microsomes and expressed recombinant human CYP enzymes have established the relative contributions of these isoenzymes. The rank order of catalytic activity for the formation of R-138727 is: CYP3A4 > CYP2B6 > CYP2C19 ≈ CYP2C9 > CYP2D6 nih.gov

Further kinetic analysis and inhibition studies confirm that CYP3A4 and CYP2B6 are the major contributors to the formation of the active metabolite. nih.govnih.gov Similar to the esterase-mediated step, the investigation of this CYP-dependent pathway for Prasugrel has been facilitated by the use of deuterated standards, such as R-138727-d4, for the precise quantification of the active metabolite produced in these assays. fda.govnih.gov

In Vitro Biotransformation Studies of this compound

In vitro models are indispensable for studying drug metabolism, as they allow for the examination of specific enzymatic pathways in a controlled environment, isolated from the complex variables of a whole organism. evotec.commmv.org For Prasugrel, these studies typically involve incubating the compound with hepatic microsomes or hepatocytes and analyzing the subsequent formation of metabolites. nih.govd-nb.info In these experimental setups, this compound and its deuterated metabolites are fundamental analytical tools.

Hepatic microsomes are subcellular fractions of the liver that are rich in Phase I metabolic enzymes, particularly CYPs, making them an ideal system for studying the second step of Prasugrel's activation. evotec.comresearchgate.net Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive model of hepatic metabolism. nih.gov

In a typical experiment, Prasugrel or its intermediate metabolite R-95913 is incubated with either human liver microsomes or cultured hepatocytes. nih.gov At specific time points, the reaction is stopped, and the samples are analyzed by LC-MS/MS to measure the disappearance of the substrate and the appearance of its metabolites. nih.govfda.gov The accuracy of this quantification is critically dependent on the use of stable isotope-labeled internal standards. This compound, R-95913-d4, and R-138727-d4 are added to samples to correct for variations in sample processing and instrument response, thereby enabling precise determination of metabolic rates and clearance. researchgate.netnih.govnih.gov

Enzyme kinetic studies are performed to characterize the affinity (Km or Ks) and maximum reaction velocity (Vmax) of the enzymes responsible for a drug's metabolism. For Prasugrel, kinetic parameters have been determined for both the initial hydrolysis by carboxylesterases and the subsequent oxidation by CYP enzymes.

The hydrolysis of non-deuterated Prasugrel by hCE1 follows standard Michaelis-Menten kinetics, whereas its hydrolysis by the more efficient hCE2 exhibits more complex Hill kinetics at lower concentrations and substrate inhibition at higher concentrations. researchgate.netnih.govresearchgate.net The subsequent conversion of the intermediate R-95913 by human liver microsomes also shows hyperbolic, Michaelis-Menten-like kinetics. nih.gov

The table below summarizes the reported kinetic parameters for the key enzymes in the biotransformation of non-deuterated Prasugrel.

EnzymeSubstrateApparent Km/Ks (μM)Apparent Vmax (nmol/min/μg protein)Kinetic Model
hCE1Prasugrel9.25 nih.gov0.725 nih.govMichaelis-Menten
hCE2Prasugrel11.1 nih.gov19.0 nih.govHill Kinetics
Human Liver MicrosomesR-9591321-30 nih.govNot specifiedMichaelis-Menten
Recombinant CYP3A4R-9591321.0 fda.govNot specifiedMichaelis-Menten
Recombinant CYP2B6R-9591329.6 fda.govNot specifiedMichaelis-Menten

While these data are for the non-deuterated compound, they form the basis of our understanding of Prasugrel's metabolism. Direct comparative kinetic studies between Prasugrel and this compound are not available in the literature. However, the principle of the kinetic isotope effect suggests that if the deuterium atoms in this compound are located at a site of metabolic cleavage, the rate of that reaction (Vmax) would likely be reduced. nih.govresearchgate.net This principle is a cornerstone of "deuterated drug" development, which aims to slow metabolism and improve pharmacokinetic profiles. wikipedia.orgresearchgate.netresearchgate.net In the context of metabolic investigations, this effect is generally considered minimal enough that deuterated analogs can serve as reliable standards, assuming the metabolic pathways are qualitatively identical. assumption.edu

Investigation of Drug-Drug Interactions on this compound Metabolism In Vitro

There is no available data from in vitro preclinical models that specifically investigates the influence of other drugs on the metabolism of this compound. Research into the drug-drug interaction potential of prasugrel has been conducted exclusively on the non-deuterated molecule.

These studies on prasugrel have established that its bioactivation is a two-step process. patsnap.com The parent compound is first rapidly hydrolyzed by carboxylesterases to an inactive intermediate metabolite, R-95913. psu.edunih.gov This intermediate is then oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to form the active metabolite, R-138727. nih.govheartandstroke.ca

In vitro studies using human liver microsomes and specific chemical inhibitors have explored the impact of CYP inhibitors on the formation of prasugrel's active metabolite from R-95913. nih.govnih.gov For instance, the potent CYP3A inhibitor ketoconazole (B1673606) and inhibitors of CYP2B6 were found to substantially decrease the formation of the active metabolite in these in vitro systems. nih.govheartandstroke.ca However, these findings are specific to non-deuterated prasugrel, and no similar experiments have been published for this compound.

Comparative Metabolism Studies of Prasugrel and this compound

Direct comparative studies detailing the metabolism of prasugrel versus this compound in any preclinical model are not available in the reviewed scientific literature. The primary role of this compound is as a stable isotope-labeled internal standard, which implies an assumption of metabolic similarity to the non-deuterated drug for analytical quantification. nih.gov

The theoretical basis for potential metabolic differences lies in the deuterium kinetic isotope effect (KIE). veeprho.com The substitution of a hydrogen atom with a heavier deuterium atom at a site of enzymatic attack (a C-H bond) can lead to a slower rate of metabolic reaction at that position. veeprho.comnih.gov This occurs because the carbon-deuterium (C-D) bond has a lower vibrational frequency and requires more energy to break than a carbon-hydrogen (C-H) bond.

While the KIE is a known phenomenon and has been leveraged to intentionally slow the metabolism of certain drugs, no studies were found that have specifically measured or characterized this effect for this compound. veeprho.comnih.gov Such a study would be necessary to determine if the deuteration in this compound leads to any significant alterations in its metabolic pathway or the rate of formation of its active and inactive metabolites compared to prasugrel. Without such data, a comparative analysis remains theoretical.

Pharmacokinetic and Pharmacodynamic Research Applications of Prasugrel D4 in Preclinical Systems

Preclinical Pharmacokinetic Profiling Using Prasugrel-d4

Animal Model Studies for Absorption, Distribution, and Excretion (ADME) of this compound

In preclinical ADME studies, animal models such as rats and dogs are commonly used to understand the fate of a drug in a biological system. nih.gov Although specific ADME data for this compound is not available, the methodology for studying thienopyridines like Prasugrel (B1678051) is well-established. These studies typically involve the administration of the compound and subsequent analysis of biological matrices (plasma, urine, feces) over time.

The use of a deuterated internal standard like this compound is essential in these studies for accurate quantification of the parent drug and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The known mass difference between the analyte (Prasugrel) and the internal standard (this compound) allows for precise measurement, correcting for any variability during sample preparation and analysis. googleapis.com

Hypothetical Application in ADME Studies: If this compound were the subject of an ADME study, the deuterium (B1214612) labeling on the cyclopropylmethyl group could offer insights into the metabolic stability of this specific moiety. By tracking the deuterated metabolites, researchers could investigate whether this part of the molecule undergoes metabolic alterations.

Table 1: Illustrative Preclinical Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727) in Rats

ParameterValue
Tmax (h) ~0.5
Cmax (ng/mL) Dose-dependent
Half-life (t½) (h) ~7

Note: This data is for the active metabolite of non-deuterated Prasugrel and is provided for illustrative purposes of typical findings in preclinical studies. nih.govhelsinki.fi

Use of Physiologically Based Pharmacokinetic (PBPK) Models Incorporating Deuterated Analog Data

Physiologically based pharmacokinetic (PBPK) modeling is a computational tool used to predict the ADME of drugs in different species and populations. numberanalytics.comsrce.hr These models integrate physicochemical properties of the drug with physiological data. While specific PBPK models developed using this compound data are not documented, the incorporation of data from deuterated compounds is a recognized strategy in PBPK modeling. frontiersin.org

Data generated using this compound as an internal standard provides the high-quality concentration-time data necessary to build and validate robust PBPK models for Prasugrel. veeprho.com These models can then be used to simulate various clinical scenarios, such as predicting drug-drug interactions or the effects of genetic polymorphisms on drug metabolism. nih.gov

Hypothetical Application in PBPK Modeling: If pharmacokinetic data from a study on this compound were available, it could be used to refine PBPK models. For instance, if deuteration at the cyclopropylmethyl group leads to altered metabolism, this information could be incorporated into the model to improve its predictive accuracy regarding the metabolic pathways of Prasugrel.

Mechanistic Pharmacodynamic Investigations with this compound

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. While this compound is not typically used as the primary agent in these studies, its role as an analytical tool is indispensable.

In Vitro Receptor Binding and Ligand-Target Interaction Studies

Prasugrel is a prodrug that is converted to its active metabolite, R-138727, which irreversibly binds to the P2Y12 receptor on platelets. europa.eu In vitro receptor binding assays are crucial for characterizing this interaction. While direct binding studies with this compound are not reported, the active metabolite of Prasugrel has been studied extensively.

These assays often use radiolabeled ligands to determine binding affinity (Ki) and receptor occupancy. The active metabolites of thienopyridines like clopidogrel (B1663587) and prasugrel have been shown to inhibit the binding of radiolabeled ADP analogs to the P2Y12 receptor. icrjournal.com

Hypothetical Application in Receptor Binding Studies: Theoretically, a radiolabeled version of this compound's active metabolite could be synthesized and used in competitive binding assays. This could help to determine if the deuterium substitution has any effect on the binding affinity or kinetics with the P2Y12 receptor, although significant effects are generally not expected with stable-isotope labeling.

Studies on Platelet Function and Aggregation in Preclinical Models Using Deuterated Compounds

A variety of in vitro and ex vivo assays are used to assess the effect of antiplatelet agents on platelet function. These include light transmission aggregometry (LTA), the VerifyNow® assay, and flow cytometry-based methods like the vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay. escardio.orgnih.govclinicaltrials.gov

Preclinical studies in animal models, such as rats, have demonstrated that Prasugrel is a more potent inhibitor of platelet aggregation compared to clopidogrel. nih.gov These studies rely on accurate measurement of drug and metabolite concentrations, for which this compound serves as an essential internal standard. Studies on deuterated analogs of the related thienopyridine, clopidogrel, have suggested that deuteration can lead to higher inhibitory activity against ADP-induced platelet aggregation in rat models. nih.gov

Table 2: Illustrative In Vitro Antiplatelet Activity of Prasugrel's Active Metabolite (R-138727) in Rat Platelets

AssayIC50 Value (µM)
ADP-induced Platelet Aggregation 1.8

Note: This data is for the active metabolite of non-deuterated Prasugrel and is provided for illustrative purposes. nih.gov

Elucidation of the Active Metabolite Formation and Action Using this compound

Prasugrel undergoes a two-step metabolic activation. It is first hydrolyzed by esterases to an inactive thiolactone intermediate (R-95913), which is then oxidized by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to the active metabolite, R-138727. vulcanchem.comhelsinki.firesearchgate.net

The use of this compound as an internal standard is fundamental to accurately trace this metabolic pathway. By spiking biological samples with a known concentration of this compound, researchers can precisely quantify the concentrations of the parent drug, the inactive intermediate, and the active metabolite over time using LC-MS/MS. nih.govnih.gov This allows for a detailed understanding of the rate and efficiency of the metabolic conversion, which is key to explaining Prasugrel's potent and consistent antiplatelet effect compared to other thienopyridines. nih.gov The stable isotope label ensures that the internal standard behaves almost identically to the analyte during extraction and ionization, which is crucial for the accuracy of the quantification. googleapis.com

Assessment of Deuterium Kinetic Isotope Effects on Prasugrel Bioactivation and Metabolism

The substitution of hydrogen with its heavier, stable isotope deuterium is a recognized strategy in medicinal chemistry to modulate the metabolic fate of a drug. This alteration can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.org A primary KIE is observed when the C-H bond is cleaved in the rate-determining step of a reaction. libretexts.org The application of this principle to a prodrug like prasugrel invites an assessment of how deuteration might influence its conversion to its active form. This compound is a deuterated isotopologue of prasugrel, specifically labeled with four deuterium atoms on the cyclopropyl (B3062369) ring. acetherapeutics.com

Prasugrel is a prodrug that requires a two-step metabolic activation process to exert its antiplatelet effects. researchgate.net Understanding this pathway is critical to evaluating the potential impact of the KIE from this compound.

Step 1: Esterase-Mediated Hydrolysis: Following oral administration, prasugrel is rapidly and extensively hydrolyzed by human carboxylesterase 2 (CES2), an enzyme present in the intestine, to form an inactive intermediate thiolactone metabolite, R-95913. researchgate.netresearchgate.net This metabolic step involves the cleavage of the acetate (B1210297) ester group.

Step 2: Cytochrome P450-Mediated Oxidation: The inactive thiolactone, R-95913, is subsequently oxidized in a single step to the active metabolite, R-138727. researchgate.net This conversion is catalyzed primarily by cytochrome P450 enzymes, with major contributions from CYP3A4 and CYP2B6, and lesser roles for CYP2C9 and CYP2C19. europa.eupsu.edu This oxidative step opens the thiolactone ring to form the active thiol moiety that irreversibly binds to the P2Y12 receptor. psu.edunih.gov

The potential for a deuterium KIE to alter the pharmacokinetics of this compound hinges on whether the deuterated C-D bonds on the cyclopropyl ring are broken during the rate-limiting steps of its bioactivation. An analysis of the metabolic pathway reveals that neither the initial hydrolysis of the ester nor the subsequent oxidative opening of the thiolactone ring directly involves the cleavage of bonds on the cyclopropyl moiety. Therefore, a significant primary kinetic isotope effect on the rate of formation of the active metabolite, R-138727, is not anticipated.

The primary utility of this compound in preclinical research, therefore, is not as a tool to study metabolic slowing via the KIE, but as a stable isotope-labeled internal standard. Its chemical and physical properties are nearly identical to unlabeled prasugrel, but its increased mass allows for clear differentiation in mass spectrometry-based analytical methods. This is invaluable for precise quantification in complex biological matrices during pharmacokinetic studies of the parent compound and its metabolites, such as R-95913 and R-138727. nih.gov

Data Tables

Table 1: Key Enzymes and Transformations in Prasugrel Bioactivation This table outlines the sequential metabolic conversion of prasugrel to its active form.

StepParent CompoundTransformationPrimary Enzymes InvolvedResulting MetaboliteMetabolic Consequence
1PrasugrelEster HydrolysisCarboxylesterase 2 (CES2) researchgate.netresearchgate.netR-95913 (thiolactone)Formation of inactive intermediate
2R-95913Thiolactone OxidationCYP3A4, CYP2B6 researchgate.neteuropa.eupsu.eduR-138727Formation of active metabolite

Table 2: Theoretical Kinetic Isotope Effect (KIE) Assessment for this compound Bioactivation This table evaluates the likely impact of deuteration on the cyclopropyl ring for each step of prasugrel's metabolic activation.

Metabolic StepSite of Chemical ReactionLocation of Deuteration in this compoundC-D Bond Cleavage Required?Expected Primary KIERationale
Ester Hydrolysis (Prasugrel → R-95913)Acetate ester groupCyclopropyl ringNoNegligibleThe reaction site is distant from the site of isotopic labeling. researchgate.net
Thiolactone Oxidation (R-95913 → R-138727)Thiolactone ringCyclopropyl ringNoNegligibleThe oxidative ring-opening does not involve the cyclopropyl moiety. psu.edu

Theoretical and Computational Perspectives on Deuterium Substitution in Prasugrel

Quantum Chemical Calculations of Deuterium (B1214612) Effects on Molecular Stability and Reactivity

Quantum chemical calculations provide fundamental insights into how isotopic substitution alters the intrinsic properties of a molecule. The primary influence of substituting hydrogen with deuterium stems from the difference in their mass. This mass difference manifests mainly in the vibrational energy of the chemical bonds they form.

Zero-Point Energy and Bond Strength: A key principle is the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond has a lower ZPE, meaning it resides in a lower vibrational energy ground state compared to the C-H bond. Consequently, more energy is required to cleave a C-D bond than an analogous C-H bond. This effectively makes the C-D bond stronger and more stable. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can precisely quantify this difference in bond dissociation energy (BDE).

Kinetic Isotope Effect (KIE): The increased stability of the C-D bond is the foundation of the deuterium kinetic isotope effect. pnas.org If the cleavage of a specific C-H bond is the rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium will slow the reaction down. pnas.orgmdpi.com Prasugrel's metabolism involves oxidation by cytochrome P450 (CYP) enzymes, a process that includes C-H bond activation. europa.eunih.gov Quantum mechanical models can calculate the transition state energies for these hydroxylation reactions. The calculations would predict a higher activation energy for the deuterated compound, providing a quantitative estimate of the KIE (kH/kD), which is the ratio of the reaction rate for the hydrogen-containing compound to the deuterium-containing one.

Hypothetical data illustrating the calculated differences in bond properties between a C-H and C-D bond at a metabolically active site on a prasugrel (B1678051) analogue.

PropertyC-H BondC-D BondRelative Difference (%)
Calculated Zero-Point Energy (kcal/mol)4.253.18-25.2%
Calculated Bond Dissociation Energy (kcal/mol)98.599.8+1.3%
Calculated Vibrational Frequency (cm⁻¹)29902210-26.1%

These calculations are critical for rational drug design, as they can predict which specific positions on the prasugrel molecule, when deuterated, would yield the most significant and therapeutically beneficial metabolic slowing.

Molecular Modeling and Docking Studies of Deuterated Prasugrel and its Metabolites

Molecular modeling and docking studies are essential computational tools for visualizing and evaluating how a drug and its metabolites interact with their biological targets. For prasugrel, the key target is the P2Y12 receptor, which is irreversibly blocked by its active metabolite, R-138727. ijpsr.comnih.gov

Illustrative docking results for the active metabolite of prasugrel (PAM) and its deuterated analogue at the P2Y12 receptor.

LigandPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted H-Bonds
Prasugrel Active Metabolite (PAM)-9.8Lys172, Phe253, Tyr2562
Prasugrel-d4 Active Metabolite (PAM-d4)-9.9Lys172, Phe253, Tyr2562

The primary value of molecular modeling for a deuterated drug like this compound is to confirm that the modification does not negatively impact the crucial drug-target interaction, thereby ensuring that the intended pharmacological activity is retained.

In Silico Prediction of Metabolic Fate and Isotope Effects

In silico tools for predicting drug metabolism have become indispensable in drug discovery, allowing for the rapid screening of compounds and the identification of potential metabolic liabilities. nih.gov These tools can be adapted to predict the metabolic consequences of deuteration.

Predicting Sites of Metabolism (SOM): Various software platforms use either ligand-based methods (recognizing structural motifs prone to metabolism) or structure-based methods (docking the drug into CYP enzyme active sites) to predict which parts of a molecule are most likely to be metabolized. For prasugrel, these tools would highlight specific C-H bonds that are susceptible to oxidation by CYP enzymes like CYP3A4 and CYP2B6. europa.eu

Quantitative Prediction of KIE: By incorporating the principles of the kinetic isotope effect, these predictive models can be enhanced to forecast the metabolic fate of deuterated compounds. When a known site of metabolism is deuterated in the input structure (e.g., this compound), the model can be programmed to assign a slower rate of metabolism for that position. The magnitude of this reduction can be estimated from typical KIE values for CYP-mediated reactions, which generally range from 2 to 8. This allows for a quantitative comparison of the predicted metabolic profiles of prasugrel and this compound.

A hypothetical in silico prediction of metabolic stability for Prasugrel vs. This compound, where the deuterium is placed at a primary site of metabolism.

CompoundPrimary Site of Metabolism (Predicted)Predicted Intrinsic Clearance (CLint) at Site (μL/min/mg)Predicted Overall Half-life (t½)
PrasugrelCyclopropyl-Methylene C-H1502.5 h
This compoundCyclopropyl-Methylene C-D457.0 h

Such in silico models provide a powerful, cost-effective method to prioritize which deuterated analogues of a drug should be synthesized and advanced to experimental testing. By simulating the impact of the KIE, researchers can better anticipate changes in pharmacokinetic parameters and tailor the deuteration strategy to achieve a desired therapeutic profile. d-nb.info

Future Directions and Advanced Research Perspectives for Prasugrel D4

Development of Novel Deuteration Methodologies for Complex Drug Structures

The synthesis of deuterated compounds like Prasugrel-d4 relies on effective deuteration methodologies. While classical methods exist, the demand for greater precision, efficiency, and applicability to complex molecular architectures has spurred the development of innovative techniques. Future research in this area is critical for producing next-generation deuterated drug analogs.

Recent advancements have moved beyond traditional approaches toward more sophisticated strategies that allow for site-selective deuterium (B1214612) incorporation. snnu.edu.cn Hydrogen Isotope Exchange (HIE) has emerged as a powerful and efficient method, often utilizing transition-metal catalysts to activate specific C-H bonds for deuterium substitution. snnu.edu.cnresearchgate.net This allows for the precise placement of deuterium atoms, which is crucial for fine-tuning a drug's metabolic profile.

Flow chemistry represents another significant frontier, offering enhanced control over reaction conditions such as temperature and pressure. ansto.gov.au This methodology can lead to increased production capacity, improved selectivity, and minimized decomposition of sensitive functional groups, which is particularly advantageous for complex molecules. ansto.gov.au Photocatalysis has also made breakthroughs in HIE reactions, providing novel pathways for deuteration under mild conditions. researchgate.net

These advanced methods could enable the synthesis of novel this compound analogs with deuterium placed at various metabolically relevant positions, allowing for a more detailed investigation of its metabolic fate and the kinetic isotope effect.

Table 1: Comparison of Deuteration Methodologies

Methodology Description Key Advantages Relevance for Complex Molecules like Prasugrel (B1678051)
Traditional Synthesis Multi-step synthesis using deuterated building blocks or reagents. snnu.edu.cn Well-established routes. Can be lengthy, costly, and may not be suitable for late-stage modification.
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium on a pre-formed molecule, often catalyzed by metals like iridium, ruthenium, or platinum. snnu.edu.cnresearchgate.net High efficiency, site-selectivity, applicable in late-stage functionalization. musechem.com Allows for precise labeling of specific sites on the prasugrel scaffold to study metabolic weak spots.
Flow Chemistry Reactions are conducted in a continuously flowing stream rather than in a batch reactor. ansto.gov.au Precise control of reaction parameters, improved safety, scalability, and potential for higher yields and purity. ansto.gov.au Enables safer and more efficient large-scale production of this compound and its analogs with high purity.

| Photocatalysis | Uses light to drive chemical reactions, enabling C-H activation for deuteration under mild conditions. researchgate.net | Mild reaction conditions, high selectivity for certain bond types (e.g., α-amino C(sp3)–H bonds). researchgate.net | Offers alternative strategies for deuterating specific positions on the prasugrel molecule that may be inaccessible by other methods. |

Integration of this compound in Multi-Omics Approaches for Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data sets from genomics, transcriptomics, proteomics, and metabolomics (multi-omics). nih.gov Stable isotope tracers like this compound are powerful tools in this context, enabling the shift from static snapshots to dynamic measurements of biological networks. ckisotopes.com

The integration of this compound in multi-omics studies can provide unprecedented insight into its mechanism of action and its effects on global biological pathways.

Stable Isotope-Resolved Metabolomics (SIRM) : By administering this compound, researchers can trace the metabolic fate of the drug and its metabolites through various pathways. nih.gov Using mass spectrometry and NMR, SIRM can unambiguously track the labeled atoms, revealing how the drug perturbs metabolic networks and helping to identify novel drug targets or off-target effects. nih.gov

Dynamic Proteomics : This approach uses stable isotopes to measure the synthesis and turnover rates of proteins. ckisotopes.com Introducing this compound could help researchers understand how the drug affects the dynamics of the proteome, revealing changes in protein expression and turnover that are not apparent from concentration measurements alone. This provides a functional readout of the cellular response to the drug.

Integrative Data Analysis : The data generated from these studies can be integrated using advanced computational and bioinformatics tools. frontiersin.orgomicscouts.com This multi-omics integration allows for the construction of comprehensive models that map the drug's influence across different biological layers, from gene expression to metabolic output, ultimately elucidating causal relationships in its pharmacological effects. frontiersin.org

Table 2: Potential Applications of this compound in Systems Biology

Omics Field Application Information Gained
Metabolomics Stable Isotope-Resolved Metabolomics (SIRM) to trace the drug's metabolic pathway. nih.gov Unambiguous tracking of metabolic fate, identification of novel metabolites, and assessment of the drug's impact on endogenous metabolic fluxes. nih.gov
Proteomics Dynamic Proteomics to measure the effect of the drug on protein turnover rates. ckisotopes.com Insights into how this compound affects the synthesis and degradation of specific proteins and entire protein networks, revealing downstream functional consequences. ckisotopes.com
Transcriptomics Correlating metabolic and proteomic changes with gene expression data. Understanding the regulatory mechanisms that govern the cellular response to the drug, linking transcriptional changes to functional protein and metabolite outputs.

| Systems Biology | Integration of multi-omics datasets to build comprehensive biological models. nih.govfrontiersin.org | A holistic view of the drug's mechanism of action, identification of biomarkers for efficacy, and prediction of off-target effects. ckisotopes.com |

Innovative Applications of Stable Isotope Tracers in Preclinical Drug Discovery and Development

The use of stable isotope tracers like this compound is a cornerstone of modern preclinical drug development, offering significant advantages over traditional methods. musechem.com Their application allows for more accurate and reliable data, which is crucial for making informed decisions about a drug candidate's future. mdpi.com

One of the most powerful techniques involves the co-administration of the non-labeled drug (e.g., orally) and a stable isotope-labeled version (e.g., intravenously). mdpi.com This allows for the simultaneous determination of pharmacokinetic parameters from a single experiment, reducing variability caused by inter-subject differences and time-dependent changes in drug clearance. mdpi.com

Key innovative applications include:

Enhanced Bioavailability Assessment : For poorly water-soluble drugs, traditional bioavailability studies can be misleading. The use of a stable isotope tracer allows for a more precise calculation of absolute bioavailability by overcoming issues related to concentration-dependent clearance. mdpi.com

ADME Studies : Isotopic labeling is fundamental to studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.com Tracing the deuterated version provides a clear picture of the drug's lifecycle in a biological system.

Mechanism of Action Studies : Stable isotope tracers can be used to measure the rates of production and disposal of key biological analytes. researchgate.net This helps to elucidate a drug's mechanism of action by quantifying its effect on biochemical kinetics, providing a deeper understanding than what can be achieved by measuring static concentrations alone. researchgate.net

Translational Biomarkers : Data from preclinical stable isotope studies can help in the development of translatable biomarkers that are predictive of clinical outcomes, bridging the gap between preclinical models and human trials. ckisotopes.com

Table 3: Preclinical Applications of Stable Isotope Tracers

Application Area Methodology Key Advantage
Absolute Bioavailability Co-administration of labeled intravenous tracer with an unlabeled oral dose. mdpi.com Reduces variability and provides a more accurate assessment, especially for poorly soluble compounds, by correcting for different clearance profiles. mdpi.com
ADME Profiling Tracing the labeled compound and its metabolites through biological samples. musechem.com Provides a comprehensive and quantitative understanding of the drug's absorption, distribution, metabolism, and excretion pathways. musechem.com
Drug Metabolism Studies Identifying metabolites containing the deuterium label using high-resolution mass spectrometry. Facilitates the rapid identification and structural elucidation of metabolites in complex biological matrices.

| Target Engagement & Kinetics | Using tracers to measure the synthesis and turnover rates of drug targets or downstream pathway components. researchgate.net | Quantifies the dynamic impact of the drug on its intended target pathway, offering a more functional measure of engagement than simple binding assays. ckisotopes.comresearchgate.net |

Table 4: List of Mentioned Compounds

Compound Name
This compound
Prasugrel
Deuterium
Iridium
Ruthenium
Platinum
Clopidogrel (B1663587)
Ticagrelor
Tirofiban
Eptifibatide
Abciximab
Sirolimus
Paclitaxel
Ritonavir
Aspirin
Heparin
Bivalirudin
Rivaroxaban
Ticlopidine
HGR4113
HGR4113-d7
Celecoxib
Mavacoxib
Sorafenib
Erythro-methylphenidate
SCH 430765
Cisplatin
Sodium selenite
Glucose
Cholesterol
Glutamine
Talinolol
Benzene
Tetrahydropyridine (THP)

Q & A

What analytical methods are recommended for quantifying Prasugrel-d4 and its metabolites in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity for deuterated compounds. Use deuterated internal standards (e.g., Prasugrel Thiolactone-D5) to correct for matrix effects and ionization variability. Validate methods per FDA guidelines, including linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) . For diastereomer separation, employ chiral columns (e.g., Chiralpak AD-RH) with gradient elution (acetonitrile/ammonium formate) .

How can researchers address variability in platelet inhibition data when using this compound in comparative pharmacodynamic studies?

Methodological Answer:
Standardize aggregation protocols using 20 μM ADP-induced turbidometric aggregometry and predefine exclusion criteria (e.g., baseline aggregation >80%). Include a crossover design with washout periods ≥14 days to minimize inter-subject variability, as demonstrated in Prasugrel vs. Clopidogrel studies. Normalize data to baseline platelet reactivity and report geometric means with 95% CIs .

What experimental strategies are critical for distinguishing this compound from its non-deuterated parent compound in metabolic stability assays?

Methodological Answer:
Leverage the mass shift (+4 Da) via high-resolution mass spectrometry (HRMS) in full-scan mode. Use in vitro hepatocyte models with stable isotope tracing to monitor deuterium retention. Confirm metabolite identity via MS/MS fragmentation patterns (e.g., m/z 502 → 328 for this compound’s active metabolite) and compare pharmacokinetic parameters (AUC, Cmax) against non-deuterated controls .

How should researchers design studies to analyze the stereochemical stability of this compound’s diastereomeric metabolites?

Methodological Answer:
Conduct forced degradation studies under acidic (0.1N HCl, 40°C), basic (0.1N NaOH, 40°C), and oxidative (3% H2O2) conditions. Monitor epimerization using chiral LC-MS and nuclear Overhauser effect (NOE) NMR. For kinetic analysis, calculate rate constants (k) and half-lives (t1/2) for each diastereomer under physiological pH (7.4) .

What validation parameters are essential for ensuring reproducibility in this compound metabolite quantification assays?

Methodological Answer:
Follow ICH M10 guidelines:

  • Specificity: Resolve this compound metabolites from endogenous interferents (e.g., R-138727-D4 vs. R-119251) using orthogonal column chemistries.
  • Accuracy: Spike recovery tests at LLOQ, mid, and high concentrations (n=6 replicates).
  • Stability: Assess freeze-thaw cycles (−80°C), short-term (24h, RT), and long-term (30 days) storage .

How can researchers optimize LC-MS parameters to enhance sensitivity for this compound’s low-abundance metabolites?

Methodological Answer:

  • Ion Source: Electrospray ionization (ESI) in positive mode with desolvation temperature 500°C and capillary voltage 3.5 kV.
  • MRM Transitions: Prioritize precursor → product ions with minimal background noise (e.g., m/z 506 → 332 for this compound).
  • Sample Prep: Use phospholipid removal cartridges (e.g., HybridSPE) to reduce ion suppression. Limit injection volumes to ≤5 μL to avoid column overload .

What statistical approaches are recommended for analyzing contradictory data in this compound’s CYP-mediated metabolism studies?

Methodological Answer:
Apply mixed-effects models to account for inter-individual CYP2C19 genetic polymorphisms. Use pathway analysis (e.g., MetaboAnalyst 5.0) to identify confounding factors (e.g., CYP3A4 induction by co-administered drugs). Validate findings with in silico docking simulations (AutoDock Vina) to assess metabolite-enzyme binding affinities .

How should researchers address the challenges of synthesizing high-purity this compound reference standards?

Methodological Answer:
Employ deuterium exchange reactions using D2O and palladium catalysts under inert atmosphere. Confirm isotopic purity (>98%) via ¹H-NMR (absence of protiated peaks at δ 3.1–3.3 ppm) and HRMS. For diastereomeric mixtures, use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .

What in vitro models best replicate this compound’s in vivo activation pathway for preclinical studies?

Methodological Answer:
Use human liver microsomes (HLMs) supplemented with paraoxonase-1 (PON1) to mimic hydrolytic conversion of the thiolactone intermediate. Quantify active metabolite (R-138727-D4) formation via LC-MS and correlate with antiplatelet activity in platelet-rich plasma (PRP) assays. Adjust HLM protein concentrations (0.5–2 mg/mL) to match in vivo clearance rates .

How can researchers ensure ethical and reproducible reporting of this compound pharmacokinetic data?

Methodological Answer:
Adhere to FAIR principles:

  • Metadata: Document LC-MS parameters, column lot numbers, and sample storage conditions.
  • Data Sharing: Deposit raw spectra in repositories (e.g., Metabolights).
  • Ethics: Disclose deuterated compound handling protocols (e.g., waste disposal) and conflicts of interest. Cross-validate findings with independent labs using blinded samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.